1-(2-Bromo-4,5-difluorophenyl)ethanone

Vue d'ensemble

Description

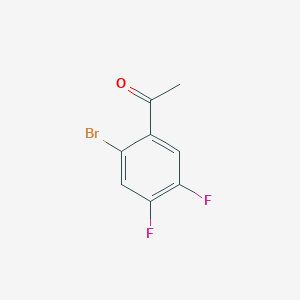

1-(2-Bromo-4,5-difluorophenyl)ethanone is an organic compound with the molecular formula C₈H₅BrF₂O. It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, along with an ethanone group.

Méthodes De Préparation

The synthesis of 1-(2-Bromo-4,5-difluorophenyl)ethanone typically involves the bromination and fluorination of appropriate precursor compounds. One common method is the bromination of 2,4-difluoroacetophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .

Analyse Des Réactions Chimiques

1-(2-Bromo-4,5-difluorophenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines typically yield corresponding amides, while reduction reactions produce alcohols .

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry:

1-(2-Bromo-4,5-difluorophenyl)ethanone serves as a valuable reagent in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of diverse derivatives.

- Reduction Reactions: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

- Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Bromine atom substitution with nucleophiles | Amines, thiols |

| Reduction | Conversion of carbonyl to alcohol | NaBH4, LiAlH4 |

| Oxidation | Conversion to carboxylic acids | KMnO4, CrO3 |

Potential Pharmacological Applications:

Research indicates that this compound exhibits biological activities that may be harnessed for therapeutic purposes. Preliminary studies suggest its potential as an inhibitor of specific enzymes involved in disease pathways.

Case Study: Inhibition of Enzyme Activity

In a study focusing on enzyme inhibition, the compound demonstrated significant activity against certain targets associated with cancer and infectious diseases. For example, it showed promising results in inhibiting T. brucei, a parasite responsible for sleeping sickness, with an effective concentration (EC50) in the nanomolar range .

Material Science

Synthesis of Advanced Materials:

The compound is also explored for its role in synthesizing advanced materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced thermal stability and electrical conductivity.

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as an intermediate for producing fluorinated polymers |

| Coatings | Development of coatings with improved chemical resistance |

Medicinal Chemistry

Drug Development:

The structural features of this compound make it a candidate for drug development. Its ability to penetrate biological membranes suggests potential use in developing drugs targeting central nervous system disorders.

Case Study: CNS Penetration

In silico models predict favorable pharmacokinetic properties for this compound, indicating its potential to cross the blood-brain barrier effectively . This characteristic is crucial for developing treatments for neurological conditions.

Mécanisme D'action

The mechanism of action of 1-(2-Bromo-4,5-difluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibitory or modulatory effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparaison Avec Des Composés Similaires

1-(2-Bromo-4,5-difluorophenyl)ethanone can be compared with other similar compounds, such as:

1-(2-Bromo-3,5-difluorophenyl)ethanone: This compound has a similar structure but with the fluorine atoms in different positions, which can affect its reactivity and biological activity.

1-(2,4-Difluorophenyl)ethanone: Lacking the bromine atom, this compound may have different chemical properties and applications.

1-(4-Bromo-2,5-difluorophenyl)ethanone:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Activité Biologique

1-(2-Bromo-4,5-difluorophenyl)ethanone is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 127371-55-5

- Molecular Formula : C9H7BrF2O

- Molecular Weight : 251.05 g/mol

The compound features a bromine atom and two fluorine atoms attached to a phenyl ring, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of halogen substituents can enhance lipophilicity, potentially facilitating cellular uptake and interaction with cellular pathways.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cell proliferation and apoptosis in cancer cells.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of new antimicrobial agents.

Case Studies and Experimental Data

Recent studies have evaluated the biological effects of this compound through various experimental models:

-

Anticancer Activity :

- A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxic effects, with IC50 values indicating potent activity against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation.

- Table 1 summarizes the IC50 values against different cancer cell lines:

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 12.5 A549 (Lung Cancer) 15.3 HeLa (Cervical Cancer) 18.7 -

Antimicrobial Activity :

- In vitro assays revealed that this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined as follows:

Bacteria MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128

Propriétés

IUPAC Name |

1-(2-bromo-4,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZFTJBOPKZSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617007 | |

| Record name | 1-(2-Bromo-4,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127371-55-5 | |

| Record name | 1-(2-Bromo-4,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.